![molecular formula C13H23NO B13161638 9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound with a unique structure that includes a cyclopropylmethyl group and a methyl group attached to a nitrogen-containing bicyclic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One method involves reacting the 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex catalyst . This process is cost-effective and simplifies the production of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of ruthenium complex catalysts in the reduction process suggests that scalable production methods could be developed based on this approach.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: As mentioned, the compound itself is synthesized through a reduction process.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a ruthenium complex catalyst is used for the reduction process.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Biology: It may be used in studies related to its biological activity and potential therapeutic effects.
Medicine: The compound could be explored for its potential medicinal properties, including its use as a precursor for drug development.
Industry: It may have applications in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[331]nonan-3-ol involves its interaction with specific molecular targets and pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Ethylbicyclo[3.3.1]nonan-9-ol: This compound has a similar bicyclic structure but with an ethyl group instead of a cyclopropylmethyl group.
9-Azabicyclo[3.3.1]nonan-3-ol: This compound lacks the cyclopropylmethyl and methyl groups, making it a simpler analog.
Uniqueness
The presence of the cyclopropylmethyl and methyl groups in 9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol makes it unique compared to its analogs. These groups can influence the compound’s reactivity, stability, and potential biological activity, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C13H23NO |
|---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
9-(cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C13H23NO/c1-13(15)7-11-3-2-4-12(8-13)14(11)9-10-5-6-10/h10-12,15H,2-9H2,1H3 |
InChI-Schlüssel |
RAUIKOGZGAKGTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2CCCC(C1)N2CC3CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)
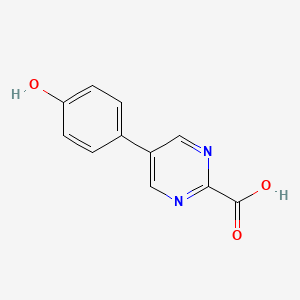
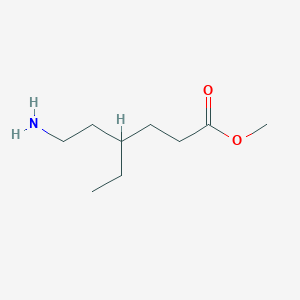

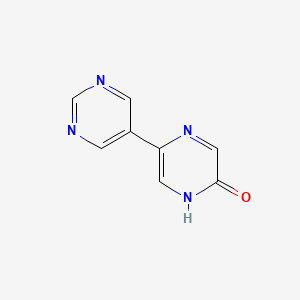
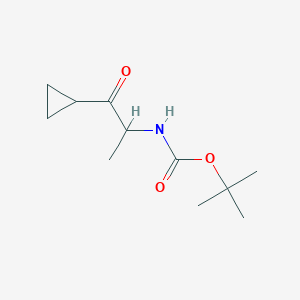

![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)

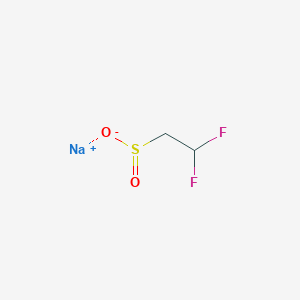

![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
